5-Bromo-benzo[d]isoxazole-3-carboxylic acid
Overview
Description
5-Bromo-benzo[d]isoxazole-3-carboxylic acid is a chemical compound with the CAS Number: 1123169-28-7 . It has a molecular weight of 242.03 and its IUPAC name is 5-bromo-1,2-benzisoxazole-3-carboxylic acid . The compound is a white solid .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods . For instance, it can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis
The molecular structure of 5-Bromo-benzo[d]isoxazole-3-carboxylic acid is represented by the linear formula C8H4BrNO3 . The molecule contains two reducible sites, namely the benzylic-like position and the isoxazole N–O bond .Chemical Reactions Analysis
The presence of two reducible sites in the molecule creates a possible competition . Under certain conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product . A domino process occurs, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .Physical And Chemical Properties Analysis
5-Bromo-benzo[d]isoxazole-3-carboxylic acid is a white solid . It has a molecular weight of 242.03 .Scientific Research Applications
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Drug Discovery
- Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . For example, isoxazoles form the basis for a number of drugs, including the COX-2 inhibitor valdecoxib (Bextra) and a neurotransmitter agonist AMPA .
- A derivative, furoxan, is a nitric oxide donor . An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .
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Antimicrobial Activity
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Drug Discovery
- Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . For example, isoxazoles form the basis for a number of drugs, including the COX-2 inhibitor valdecoxib (Bextra) and a neurotransmitter agonist AMPA .
- A derivative, furoxan, is a nitric oxide donor . An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .
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Antimicrobial Activity
Future Directions
The development of new eco-friendly synthetic strategies for isoxazole is of prime importance . This includes the development of alternate metal-free synthetic routes . The focus of future research could be on the potential application of these synthetic routes for the synthesis of isoxazoles with significant biological interests .
properties
IUPAC Name |
5-bromo-1,2-benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYBGMVZWNFEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzo[d]isoxazole-3-carboxylic acid | |
CAS RN |
1123169-28-7 | |
Record name | 5-bromo-1,2-benzoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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